molecular formula C10H9ClO4 B2988532 2-(4-Chlorophenyl)succinic acid CAS No. 58755-91-2

2-(4-Chlorophenyl)succinic acid

Cat. No.: B2988532
CAS No.: 58755-91-2
M. Wt: 228.63
InChI Key: AGFXJIDIVHRKCA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)succinic acid is an organic compound with the molecular formula C10H9ClO4 It is a derivative of succinic acid, where one of the hydrogen atoms on the succinic acid is replaced by a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenyl)succinic acid can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzaldehyde with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Another method involves the use of 4-chlorophenylacetic acid and maleic anhydride, followed by hydrogenation and hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)succinic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: 4-chlorophenylethanol or 4-chlorophenylethane.

    Substitution: Various substituted phenylsuccinic acids depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)succinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)succinic acid
  • 2-(4-Methylphenyl)succinic acid
  • 2-(4-Nitrophenyl)succinic acid

Comparison

2-(4-Chlorophenyl)succinic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. Compared to its bromine, methyl, and nitro analogs, the chlorine derivative may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity in substitution reactions.

Properties

IUPAC Name

2-(4-chlorophenyl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFXJIDIVHRKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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